molecular formula C23H21BrN2O3 B11554543 N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide

N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide

Cat. No.: B11554543
M. Wt: 453.3 g/mol
InChI Key: UHRWDOWIQQUDGV-MFKUBSTISA-N
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Description

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 3-methoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-METHOXY-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(E)-[3-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-methoxy-2-phenylacetamide

InChI

InChI=1S/C23H21BrN2O3/c1-28-22(19-9-3-2-4-10-19)23(27)26-25-15-17-7-6-12-21(14-17)29-16-18-8-5-11-20(24)13-18/h2-15,22H,16H2,1H3,(H,26,27)/b25-15+

InChI Key

UHRWDOWIQQUDGV-MFKUBSTISA-N

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)Br

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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